20-Carboxy-leukotriene B4 20-Carboxy-leukotriene B4 20-hydroxy-20-oxoleukotriene B4 is a member of the class of leukotrienes that is leukotriene B4 in which the terminal methyl group has undergone formal oxidation to the corresponding carboxylic acid. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a leukotriene, an alpha,omega-dicarboxylic acid and a hydroxy carboxylic acid. It is functionally related to a leukotriene B4. It is a conjugate acid of a 20-hydroxy-20-oxoleukotriene B4(2-).
20-Carboxy-leukotriene B4 is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 80434-82-8
VCID: VC21231638
InChI: InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
SMILES: C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Molecular Formula: C20H30O6
Molecular Weight: 366.4 g/mol

20-Carboxy-leukotriene B4

CAS No.: 80434-82-8

Cat. No.: VC21231638

Molecular Formula: C20H30O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

20-Carboxy-leukotriene B4 - 80434-82-8

Specification

Description 20-hydroxy-20-oxoleukotriene B4 is a member of the class of leukotrienes that is leukotriene B4 in which the terminal methyl group has undergone formal oxidation to the corresponding carboxylic acid. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a leukotriene, an alpha,omega-dicarboxylic acid and a hydroxy carboxylic acid. It is functionally related to a leukotriene B4. It is a conjugate acid of a 20-hydroxy-20-oxoleukotriene B4(2-).
20-Carboxy-leukotriene B4 is a natural product found in Homo sapiens with data available.
CAS No. 80434-82-8
Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
IUPAC Name (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid
Standard InChI InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Standard InChI Key SXWGPVJGNOLNHT-VFLUTPEKSA-N
Isomeric SMILES C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
SMILES C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Canonical SMILES C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

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